molecular formula C11H9BrN2O4 B136769 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione CAS No. 140715-56-6

2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione

Cat. No. B136769
M. Wt: 313.1 g/mol
InChI Key: DAVGOTODDUSCCC-UHFFFAOYSA-N
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Description

The compound 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione is a derivative of 5-nitroisoindoline-1,3-dione, which is a class of compounds known for their interesting biological activities. These compounds have been used as starting materials and intermediates for the synthesis of various pharmacophores and alkaloids. The presence of a nitro group and a bromopropyl substituent suggests potential reactivity and usefulness in further chemical modifications for pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an isobenzofuran dione with an amine in the presence of a base, as seen in the synthesis of 5-bromo-2-ethylisoindoline-1,3-dione . This method could potentially be adapted for the synthesis of 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione by using the appropriate amine and bromoalkylating agents under similar conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-bromo-2-ethylisoindoline-1,3-dione, has been determined by X-ray crystallography, revealing bond lengths and angles close to those of other related compounds . The structure is typically stabilized by weak hydrogen bonds. For 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione, similar structural analyses would be necessary to determine the exact arrangement of the substituents and the overall molecular conformation.

Chemical Reactions Analysis

The nitro group in 5-nitroisoindoline-1,3-dione derivatives is a reactive functional group that can undergo various chemical reactions. For instance, it can be reduced or participate in condensation reactions to form thiosemicarbazones, as seen in the synthesis of 5-nitroindole-2,3-dione derivatives . The bromopropyl group in 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione could also undergo nucleophilic substitution reactions, making it a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione would likely be influenced by its functional groups. The nitro group is known to be electro-reducible, and its reduction is pH-dependent, which could be utilized in analytical methods such as polarography . The bromine atom adds significant molecular weight and could affect the compound's solubility and reactivity. The compound's crystal structure and stability can be assessed through X-ray crystallography and other analytical techniques, as demonstrated for related compounds .

Scientific Research Applications

Literature Review on Similar Compounds

Safety and Environmental Impact
A literature review of 2-Bromo-2-Nitropropane-1,3-Diol (BNPD) reaffirmed its safety as a cosmetic ingredient at certain concentrations, except under conditions leading to nitrosamines or nitrosamides formation. This ingredient might contribute to endogenous formation of nitrosamines when absorbed by humans, indicating a need for caution in its use due to potential health impacts (International Journal of Toxicology, 1984).

Herbicide Efficiency and Environmental Fate
Mesotrione, a structurally different but functionally relevant compound, has been reviewed for its efficiency, environmental fate, and safety of use in agriculture. It is highlighted for its favorable toxicological profile, rapid degradation by soil microorganisms, and negligible risk to humans and non-target organisms, supporting its continued application under current environmental standards (Clean-soil Air Water, 2017).

Medicinal Chemistry and Drug Discovery
The importance of hydantoin and its derivatives in medicinal chemistry is underscored through their diverse biological and pharmacological activities. Hydantoins serve as key scaffolds in the development of therapeutic agents, highlighting the potential of structural analogs in drug discovery and development (International Journal of Scholarly Research in Biology and Pharmacy, 2023).

Safety And Hazards

Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical and health hazards. They also provide recommendations for handling, storage, and disposal of the compound .

Future Directions

This involves predicting or proposing future studies that can be conducted based on the known properties and reactivity of the compound .

properties

IUPAC Name

2-(3-bromopropyl)-5-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c12-4-1-5-13-10(15)8-3-2-7(14(17)18)6-9(8)11(13)16/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVGOTODDUSCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370838
Record name 2-(3-Bromopropyl)-5-nitro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione

CAS RN

140715-56-6
Record name 2-(3-Bromopropyl)-5-nitro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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